N,N-Dimethylamphetamine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylamphetamine-d6: is a deuterated analog of N,N-dimethylamphetamine, a stimulant drug belonging to the phenethylamine and amphetamine chemical classes. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable for various analytical and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylamphetamine-d6 can be synthesized through several methods, including reductive amination, Leuckart method, Nagai method, Emde method, Birch reduction, “Moscow” method, Wacker process, “Nitrostyrene” method, and the Peracid oxidation method . These methods involve the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylamphetamine-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to N,N-dimethylamphetamine N-oxide.
Reduction: Reduction of the amine group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine or chlorine can be employed.
Major Products Formed:
Oxidation: N,N-dimethylamphetamine N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Halogenated amphetamine derivatives
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylamphetamine-d6 is widely used in scientific research for various purposes:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its metabolic pathways and interactions with enzymes such as cytochrome P450.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new synthetic methods and drug formulations .
Wirkmechanismus
The mechanism of action of N,N-Dimethylamphetamine-d6 involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound targets molecular pathways involving monoamine transporters and receptors, leading to enhanced synaptic transmission and stimulation of the nervous system .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylamphetamine: The non-deuterated analog with similar stimulant effects.
Methamphetamine: A more potent stimulant with higher addictive potential.
Amphetamine: A less methylated analog with distinct pharmacological properties.
Uniqueness: N,N-Dimethylamphetamine-d6 is unique due to its deuterium labeling, which provides advantages in analytical studies by reducing background noise and improving detection sensitivity. This makes it particularly valuable in research settings where precise measurements are crucial .
Eigenschaften
Molekularformel |
C11H17N |
---|---|
Molekulargewicht |
169.30 g/mol |
IUPAC-Name |
(2S)-1-phenyl-N,N-bis(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-10(12(2)3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1/i2D3,3D3 |
InChI-Schlüssel |
OBDSVYOSYSKVMX-LJTFXESQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N([C@@H](C)CC1=CC=CC=C1)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.